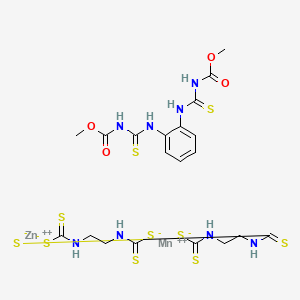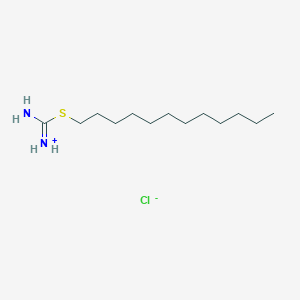
吡咯烷-3-羧酸
描述
Pyrrolidine-3-carboxylic acid is an organic compound characterized by a five-membered nitrogen-containing ring with a carboxylic acid functional group at the third position. This compound is a colorless crystalline solid that is soluble in water and common organic solvents. It is widely used in chemical synthesis and organic synthesis, serving as a versatile building block in various applications .
科学研究应用
Pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.
Medicine: Pyrrolidine-3-carboxylic acid derivatives are explored for their potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities
Industry: It is used in the production of polymers, stabilizers, and solvents.
作用机制
- Pyrrolidine-3-carboxylic acid interacts with specific molecular targets within the body. While the exact targets may vary depending on the context, one notable interaction is with the Akt protein (also known as protein kinase B). Akt plays a crucial role in cell survival, growth, and metabolism. By binding to Akt, pyrrolidine-3-carboxylic acid may modulate these cellular processes .
Target of Action
生化分析
Biochemical Properties
Pyrrolidine-3-carboxylic acid is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with prolyl hydroxylase, an enzyme that catalyzes the hydroxylation of proline residues in collagen. This interaction is essential for the stability and function of collagen, a major structural protein in the extracellular matrix . Pyrrolidine-3-carboxylic acid also interacts with pyrroline-5-carboxylate reductase, an enzyme involved in proline biosynthesis . These interactions highlight the compound’s role in maintaining cellular structure and function.
Cellular Effects
Pyrrolidine-3-carboxylic acid influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the activity of the mTOR pathway, a critical regulator of cell growth and metabolism . Additionally, pyrrolidine-3-carboxylic acid can influence the expression of genes involved in collagen synthesis and degradation, thereby impacting tissue repair and regeneration . These effects underscore the compound’s potential in therapeutic applications.
Molecular Mechanism
At the molecular level, pyrrolidine-3-carboxylic acid exerts its effects through several mechanisms. It can bind to specific receptors or enzymes, leading to their activation or inhibition. For example, it acts as an inhibitor of prolyl hydroxylase, thereby regulating the hydroxylation of proline residues in collagen . This inhibition can affect collagen stability and function. Additionally, pyrrolidine-3-carboxylic acid can modulate gene expression by influencing transcription factors and other regulatory proteins . These molecular interactions are crucial for understanding the compound’s biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pyrrolidine-3-carboxylic acid can change over time. The compound’s stability and degradation are important factors to consider. Pyrrolidine-3-carboxylic acid is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and heat . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity . These temporal effects are essential for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of pyrrolidine-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound can promote tissue repair and regeneration by enhancing collagen synthesis . At high doses, it can have toxic effects, including oxidative stress and cellular damage . These dosage-dependent effects are critical for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
Pyrrolidine-3-carboxylic acid is involved in several metabolic pathways. It is a key intermediate in the proline biosynthesis pathway, where it is converted to proline by pyrroline-5-carboxylate reductase . The compound also participates in the degradation of proline, where it is oxidized to pyrroline-5-carboxylate by proline dehydrogenase . These metabolic pathways are essential for maintaining cellular homeostasis and energy balance.
准备方法
Synthetic Routes and Reaction Conditions: Pyrrolidine-3-carboxylic acid can be synthesized via several methods. One classical approach involves the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselectivity . Another method includes the asymmetric Michael addition reactions of carboxylate-substituted enones with nitroalkanes, yielding highly enantiomerically enriched derivatives .
Industrial Production Methods: Industrial production of pyrrolidine-3-carboxylic acid often involves the use of organocatalytic enantioselective reactions. These methods are efficient and scalable, making them suitable for large-scale production .
化学反应分析
Types of Reactions: Pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives such as ketones, aldehydes, alcohols, amines, and substituted pyrrolidines .
相似化合物的比较
Pyrrolidine-3-carboxylic acid can be compared with other similar compounds such as:
Proline: A naturally occurring amino acid with a similar structure but different biological functions.
Pyrrolidine-2-carboxylic acid: Another derivative with distinct chemical properties and applications.
Pyrrolidine-2,5-diones: Compounds with a similar ring structure but different functional groups and reactivity
Uniqueness: Pyrrolidine-3-carboxylic acid is unique due to its specific ring structure and the position of the carboxylic acid group, which imparts distinct chemical reactivity and biological activity. Its ability to form stable derivatives and participate in a wide range of chemical reactions makes it a valuable compound in various fields of research and industry .
属性
IUPAC Name |
pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-5(8)4-1-2-6-3-4/h4,6H,1-3H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAEIBKXSIXOLOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20900992 | |
| Record name | NoName_39 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20900992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59378-87-9 | |
| Record name | beta-Proline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059378879 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyrrolidine carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-PYRROLIDINECARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQ9918NB1D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does PCA interact with its target and what are the downstream effects?
A1: PCA's mechanism of action varies significantly depending on the specific derivative and its target. For instance, some PCA derivatives act as endothelin receptor antagonists. These compounds bind to endothelin receptors, specifically the ETA receptor subtype, blocking the binding of endothelin-1, a potent vasoconstrictor. [, , , , , ] This antagonism leads to vasodilation and reduced blood pressure. [] Other PCA derivatives function as muscarinic agonists, specifically targeting the M1 subtype, which plays a role in cognitive function. []
Q2: Can you provide specific examples of PCA derivatives and their targets?
A2: * Atrasentan (ABT-627): A selective ETA receptor antagonist, used in clinical trials for the treatment of diabetic nephropathy. [, ]* A-192621: A highly selective ETB receptor antagonist, used to investigate the role of the ETB receptor in blood pressure regulation. []* PD 151832: A potent M1 muscarinic agonist under development for the treatment of Alzheimer's disease. []
Q3: What is the molecular formula, weight, and spectroscopic data for PCA?
A3: * Molecular Formula: C5H9NO2* Molecular Weight: 115.13 g/mol* Spectroscopic Data: * 1H NMR: Characteristic peaks for the pyrrolidine ring protons and the carboxylic acid proton. * 13C NMR: Characteristic peaks for the five carbon atoms of PCA. * IR: A broad peak around 3300-2500 cm-1 for the carboxylic acid O-H stretch and a sharp peak around 1700 cm-1 for the C=O stretch.
Q4: How does PCA perform under different conditions and what are its applications in materials science?
A4: PCA and its derivatives have been studied for their conformational behavior and self-assembly properties. [, ] The presence of both amine and carboxylic acid functionalities allows for diverse intermolecular interactions, including hydrogen bonding. Research on its use in materials science is ongoing.
Q5: Does PCA exhibit any catalytic properties?
A5: While PCA itself is not typically used as a catalyst, its structure, particularly the pyrrolidine ring, serves as a scaffold in the design of organocatalysts. [] For example, ProNap, a proline-derived catalyst, incorporates a naphthyl group for self-assembly with co-catalysts, enhancing its activity in asymmetric Michael reactions. []
Q6: Has computational chemistry been used to study PCA and its derivatives?
A6: Yes, computational studies have been performed to understand the conformational behavior of PCA oligomers. [, ] Ab initio calculations have helped predict stable conformations and provided insights into potential applications as protein mimics.
Q7: How do structural modifications of PCA affect its biological activity?
A7: SAR studies have shown that even subtle changes in the PCA scaffold can drastically alter its pharmacological profile. [, , , ] * N-substitution: Modifying the N-substituent on the pyrrolidine ring significantly influences receptor selectivity. For example, N,N-dialkylacetamide substituents often lead to ETA selectivity, while N,S-dialkylsulfonamidoethyl groups yield mixed ETA/ETB antagonists. [, ] * 2-Aryl Substituents: The nature of the 2-aryl substituent impacts both potency and selectivity. Replacing the benzodioxole ring in some ETA antagonists with dihydrobenzofuran or other oxygenated benzenes can enhance ETA selectivity and potency. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


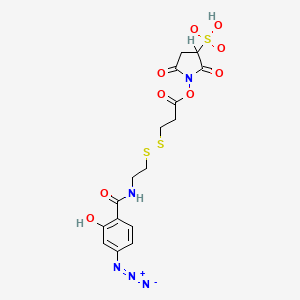
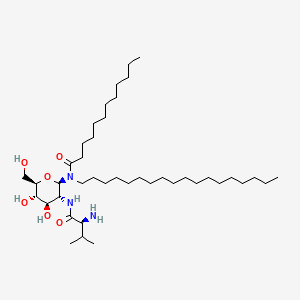
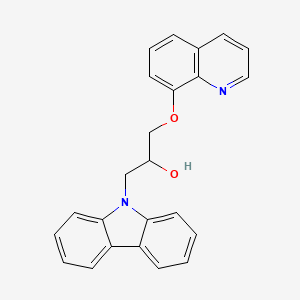
![N-(2,3-dihydro-1H-inden-5-yl)-2-[(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)thio]acetamide](/img/structure/B1230095.png)

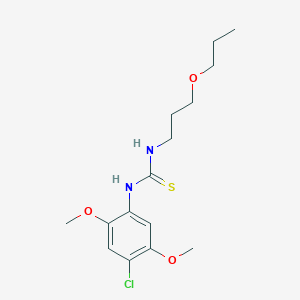
![4-[[anilino-(4-methylphenyl)methyl]-propoxyphosphoryl]-N,N-dimethylaniline](/img/structure/B1230102.png)
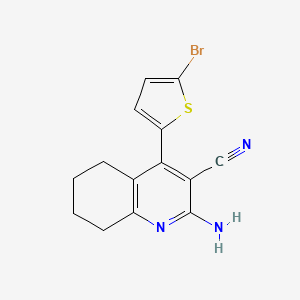
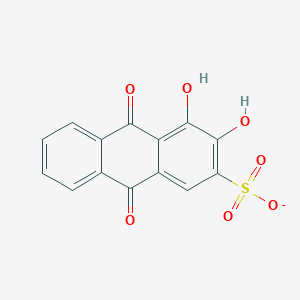
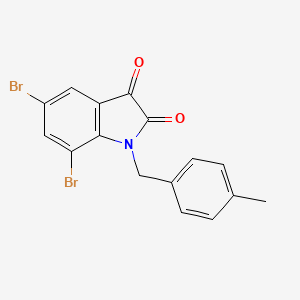
![5-Carbamoyl-4-methyl-2-[[1-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]amino]-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1230110.png)

